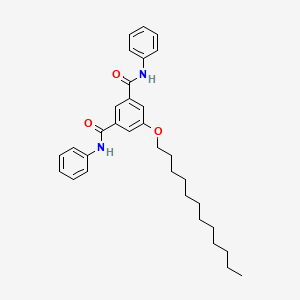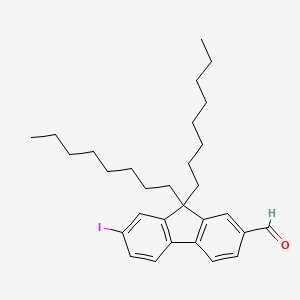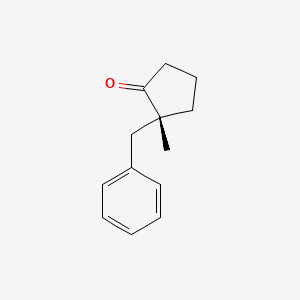![molecular formula C14H8BrI B14218974 1-[(4-Bromophenyl)ethynyl]-2-iodobenzene CAS No. 832744-29-3](/img/structure/B14218974.png)
1-[(4-Bromophenyl)ethynyl]-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)ethynyl]-2-iodobenzene is an organic compound that features both bromine and iodine atoms attached to a benzene ring through an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)ethynyl]-2-iodobenzene typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)ethynyl]-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in Sonogashira coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
1-[(4-Bromophenyl)ethynyl]-2-iodobenzene has several applications in scientific research:
Material Science: Used in the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active molecules.
Chemical Biology: Utilized in the development of molecular probes for studying biological systems.
Catalysis: Acts as a ligand in the development of new catalytic systems for organic transformations.
Mechanism of Action
The mechanism by which 1-[(4-Bromophenyl)ethynyl]-2-iodobenzene exerts its effects depends on the specific application. In coupling reactions, the compound typically undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
1-Bromo-4-ethynylbenzene: Similar structure but lacks the iodine atom.
4-[(4-Bromophenyl)ethynyl]pyridine: Contains a pyridine ring instead of a benzene ring.
(4-Bromophenylethynyl)trimethylsilane: Features a trimethylsilyl group instead of an iodine atom.
Uniqueness: 1-[(4-Bromophenyl)ethynyl]-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which allows for selective functionalization and diverse reactivity. This dual halogenation provides opportunities for complex molecular architectures and advanced material properties.
Properties
CAS No. |
832744-29-3 |
|---|---|
Molecular Formula |
C14H8BrI |
Molecular Weight |
383.02 g/mol |
IUPAC Name |
1-bromo-4-[2-(2-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrI/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H |
InChI Key |
ZUAMUSAWWMTYCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


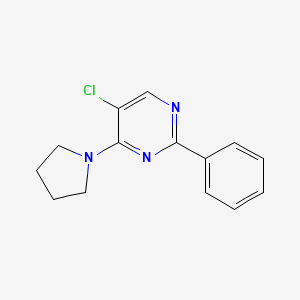
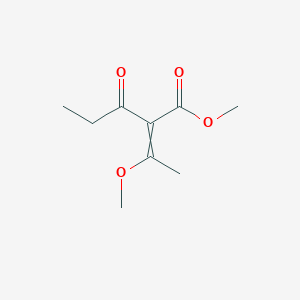
![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)
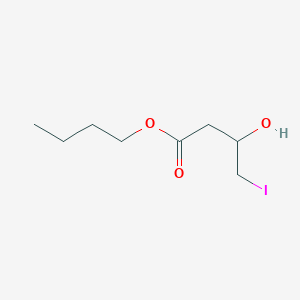

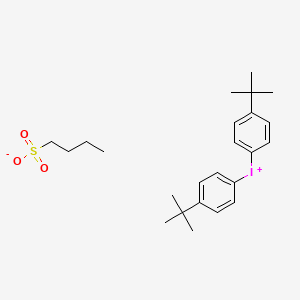
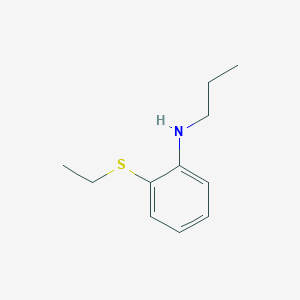
![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
